Isotope labelled Etoricoxib. Etoricoxib is a selective COX-2 inhibitor.
Etoricoxib-d3
CAS No.: 850896-71-8
VCID: VC21352601
Molecular Formula: C18H12ClN2O2SD3
Molecular Weight: 361.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Etoricoxib-d3 is a deuterated form of etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. While etoricoxib is widely used for its anti-inflammatory and analgesic properties, the specific focus on etoricoxib-d3 is limited due to its primary use in research settings, particularly for pharmacokinetic studies. This article aims to provide an overview of etoricoxib and its relevance to understanding etoricoxib-d3, as well as discussing the broader implications of deuterated compounds in pharmaceutical research. Etoricoxib: Mechanism of Action and UsesEtoricoxib is a potent COX-2 inhibitor, used to treat conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gout by reducing inflammation and pain . It selectively inhibits the COX-2 enzyme, which is involved in the production of prostaglandins, thereby reducing inflammation without affecting COX-1, which is responsible for protecting the stomach lining . This selectivity reduces gastrointestinal side effects compared to non-selective NSAIDs. Deuterated Compounds: Etoricoxib-d3Deuterated compounds like etoricoxib-d3 are used in research to study the pharmacokinetics and metabolism of drugs. Deuterium, a stable isotope of hydrogen, is incorporated into the drug molecule to create a distinguishable analog that can be traced in biological systems. This allows researchers to study drug metabolism, distribution, and elimination without affecting the drug's efficacy or safety profile.
Safety and Side Effects of EtoricoxibCommon side effects of etoricoxib include stomach pain, dizziness, headache, fatigue, and flatulence . More serious side effects can involve nephro- and cardiotoxicity, as demonstrated in animal studies . It is crucial for patients to inform their healthcare providers about any pre-existing conditions, such as liver or kidney disease, before starting treatment with etoricoxib. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 850896-71-8 | ||||||||||||
Product Name | Etoricoxib-d3 | ||||||||||||
Molecular Formula | C18H12ClN2O2SD3 | ||||||||||||
Molecular Weight | 361.9 g/mol | ||||||||||||
IUPAC Name | 5-chloro-2-(6-methylpyridin-3-yl)-3-[4-(trideuteriomethylsulfonyl)phenyl]pyridine | ||||||||||||
Standard InChI | InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i2D3 | ||||||||||||
Standard InChIKey | MNJVRJDLRVPLFE-BMSJAHLVSA-N | ||||||||||||
Isomeric SMILES | [2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C | ||||||||||||
SMILES | CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C | ||||||||||||
Canonical SMILES | CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C | ||||||||||||
Appearance | White Solid | ||||||||||||
Melting Point | 135-137 °C | ||||||||||||
Purity | > 95% | ||||||||||||
Quantity | Milligrams-Grams | ||||||||||||
Related CAS | 202409-33-4 (unlabelled) | ||||||||||||
Synonyms | 5-Chloro-6’-methyl-3-[4-(methylsulfonyl)phenyl]-2,3’-bipyridine-d3 | ||||||||||||
Tag | Etoricoxib | ||||||||||||
PubChem Compound | 11772850 | ||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume